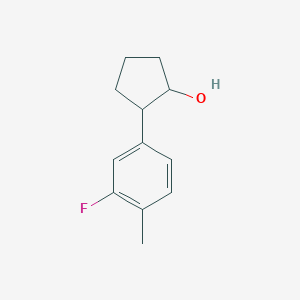

trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol

Description

trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol is a chiral cyclopentanol derivative featuring a fluorine atom and a methyl group on the aromatic ring. Its molecular formula is C₁₂H₁₅FO, with a molecular weight of 194.24 g/mol (calculated from ). The compound’s stereochemistry (trans-configuration) and substituents confer unique physicochemical properties, such as enhanced polarity from fluorine and steric bulk from the methyl group, making it relevant for applications in medicinal chemistry, agrochemicals, and materials science .

Properties

Molecular Formula |

C12H15FO |

|---|---|

Molecular Weight |

194.24 g/mol |

IUPAC Name |

2-(3-fluoro-4-methylphenyl)cyclopentan-1-ol |

InChI |

InChI=1S/C12H15FO/c1-8-5-6-9(7-11(8)13)10-3-2-4-12(10)14/h5-7,10,12,14H,2-4H2,1H3 |

InChI Key |

AWXPGMQDSFFUOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CCCC2O)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol

General Synthetic Approach

The synthesis of this compound typically involves the construction of the cyclopentanol ring bearing the aryl substituent in a stereoselective manner. The key challenge is to install the 3-fluoro-4-methylphenyl group at the 2-position of cyclopentanol with trans stereochemistry.

Common synthetic strategies include:

- Palladium-catalyzed cross-coupling reactions to attach the aryl group to a cyclopentanol precursor.

- Asymmetric reduction or hydroxylation steps to introduce the hydroxyl group with controlled stereochemistry.

- Organocatalytic or metal-catalyzed enantioselective fluorination methods to incorporate the fluorine substituent on the aromatic ring or adjacent carbons.

Specific Synthetic Routes

Palladium-Catalyzed Arylation of Cyclopentanol Derivatives

One approach involves the palladium-catalyzed arylation of cyclopentanol or its derivatives using aryl halides bearing the 3-fluoro-4-methylphenyl moiety. This method allows for the formation of the C–C bond between the cyclopentanol ring and the aromatic substituent under mild conditions.

- Reagents and Conditions: Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands, bases like K2CO3 or Cs2CO3, and solvents such as DMF or toluene.

- Outcome: Formation of the this compound with high regio- and stereoselectivity.

Enantioselective Fluorination and Hydroxylation

Advanced catalytic systems enable the enantioselective introduction of fluorine and hydroxyl groups, crucial for obtaining the desired stereochemistry:

- Catalysts: Chiral nickel(II) complexes with ligands such as DBFOX-Ph activated by hexafluoroisopropanol (HFIP) have been reported to provide high enantioselectivity in fluorination reactions at low temperatures (-60 °C to -78 °C).

- Fluorinating Agents: N-Fluorobenzenesulfonimide (NFSI) is commonly used for electrophilic fluorination.

- Hydroxylation: Subsequent organocatalytic or metal-catalyzed hydroxylation introduces the cyclopentanol hydroxyl group with controlled stereochemistry.

Table 1 summarizes catalytic fluorination results from related systems, illustrating yields and enantiomeric excesses (ee):

| Entry | Aryl Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| a | Phenyl (Ph) | 91 | 98 |

| b | 3-Methoxyphenyl (m-OMe) | 93 | 96 |

| c | 4-Methoxyphenyl (p-OMe) | 93 | 96 |

| d | 3-Methylphenyl (m-Me) | 93 | 98 |

| e | 4-Methylphenyl (p-Me) | 90 | 96 |

| f | 4-Trifluoromethylphenyl | 94 | 94 |

| g | 4-Fluorophenyl (p-F) | 90 | 94 |

| h | 4-Bromophenyl (p-Br) | 96 | 93 |

Table 1: Catalytic enantioselective fluorination yields and enantioselectivities for aryl substrates related to this compound synthesis (adapted from).

Organocatalytic α-Fluorination of Aldehydes Followed by Cyclization

Another route involves organocatalytic α-fluorination of aldehydes bearing the 3-fluoro-4-methylphenyl group, followed by intramolecular cyclization to form the cyclopentanol ring:

- Step 1: α-Fluorination of the aldehyde using NFSI and a chiral imidazolidinone catalyst at low temperature.

- Step 2: Wittig or related olefination to extend the carbon chain.

- Step 3: Intramolecular cyclization and reduction to yield the trans-cyclopentanol structure.

This method benefits from high enantioselectivity (up to 99% ee) and moderate to good yields (~50-70%).

Analytical Data and Characterization

The prepared this compound is characterized by:

- NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern and stereochemistry. The fluorine substituent is evident from characteristic coupling constants.

- Mass Spectrometry: Molecular ion peak at m/z = 194.24 consistent with C12H15FO.

- Chiral HPLC: Used to determine enantiomeric excess.

- X-ray Crystallography: Confirms trans stereochemistry of the cyclopentanol ring and aryl substituent orientation.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Enantioselectivity (ee, %) | Notes |

|---|---|---|---|---|---|

| Palladium-catalyzed arylation | Pd(PPh3)4, K2CO3, 3-fluoro-4-methylphenyl halide | 80-100 °C, DMF or toluene | 70-90 | Moderate to high | Efficient C–C bond formation |

| Catalytic enantioselective fluorination | DBFOX-Ph/Ni(II), NFSI, HFIP | -60 °C to -78 °C, CH2Cl2 | 90+ | 90-98 | High stereoselectivity for fluorination |

| Organocatalytic α-fluorination + cyclization | Imidazolidinone catalyst, NFSI, Wittig reagents | -20 °C to RT, THF/i-PrOH | 50-70 | Up to 99 | Multi-step, high enantioselectivity |

Research Findings and Mechanistic Insights

- The fluorine substituent on the aromatic ring influences the electronic properties and reactivity of the cyclopentanol intermediate, often enhancing biological activity and metabolic stability.

- Catalytic systems employing chiral ligands enable high enantioselectivity by controlling the approach of fluorinating agents and nucleophiles.

- Mechanistic studies suggest that the fluorination step proceeds via electrophilic attack at the benzylic or α-position, followed by stereoselective hydroxylation or reduction.

- The trans stereochemistry is favored due to steric and electronic factors during ring closure or substitution steps.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the fluoro group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Corresponding ketones or aldehydes.

Reduction: Various alcohol derivatives.

Substitution: Substituted cyclopentanol derivatives.

Scientific Research Applications

The compound trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.

Pharmacological Potential

The compound has been studied for its potential as a pharmacological agent. Research indicates that similar compounds with cyclopentanol structures can act as inhibitors of various enzymes involved in metabolic pathways. For instance, the inhibition of monoacylglycerol lipase (MAGL) has been linked to analgesic effects, suggesting that this compound could be explored for pain management therapies .

Structure-Activity Relationship Studies

Studies on structure-activity relationships (SAR) involving cyclopentanol derivatives have shown that modifications to the aromatic substituents can significantly affect biological activity. For example, the introduction of different halogen atoms or alkyl groups can enhance potency against specific biological targets, including those involved in inflammation and pain pathways .

Neuroprotective Effects

Recent findings suggest that compounds similar to this compound may exhibit neuroprotective properties. In particular, studies have demonstrated that certain derivatives can reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases . This opens avenues for further research into its use in treating conditions like Alzheimer's disease and multiple sclerosis.

Polymer Chemistry

The unique properties of this compound make it an interesting candidate for polymerization processes. Its ability to act as a monomer or a modifier in polymer formulations could lead to materials with enhanced thermal stability and mechanical properties. Research into fluorinated polymers has shown improved resistance to solvents and chemicals, making such materials suitable for industrial applications .

Nanotechnology

In nanotechnology, the incorporation of cyclopentanol derivatives into nanoscale materials has been explored for drug delivery systems. The hydrophobic nature of this compound can facilitate the encapsulation of hydrophilic drugs within nanoparticles, enhancing their bioavailability and therapeutic efficacy .

Case Study 1: Pain Management Research

A study published in Journal of Medicinal Chemistry investigated various cyclopentanol derivatives for their MAGL inhibitory activity. The results indicated that this compound showed promising results with an IC50 value comparable to known analgesics, suggesting its potential as a lead compound for further development in pain management therapies .

Case Study 2: Neuroprotective Properties

In an experimental model of neurodegeneration, researchers evaluated the neuroprotective effects of this compound. The findings indicated a significant reduction in neuronal cell death and inflammation markers when treated with this compound, highlighting its potential therapeutic role in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluoro and methyl groups enhances its binding affinity and selectivity. The cyclopentanol moiety allows for interactions with hydrophobic pockets in proteins, influencing their conformation and function.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects: Alkyl vs. Fluoro/Methyl Groups

Key Compounds Compared :

trans-2-(4-Ethylphenyl)cyclopentanol (C₁₃H₁₈O, MW 190.28)

trans-2-(4-N-propylphenyl)cyclopentanol (C₁₄H₂₀O, MW 204.31)

trans-2-(4-n-Butylphenyl)cyclopentanol (C₁₅H₂₂O)

(±)-trans-2-(4-Phenoxybenzenesulfonamido)cyclopentanol (C₁₇H₁₉NO₃S)

Table 1: Substituent Impact on Properties

| Compound | Substituent(s) | Molecular Weight | Key Properties |

|---|---|---|---|

| trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol | 3-F, 4-CH₃ | 194.24 | High polarity, potential H-bonding capacity |

| trans-2-(4-Ethylphenyl)cyclopentanol | 4-C₂H₅ | 190.28 | Increased lipophilicity, reduced water solubility |

| trans-2-(4-N-propylphenyl)cyclopentanol | 4-C₃H₇ | 204.31 | Higher steric bulk, organic phase preference |

| (±)-trans-2-(4-Phenoxybenzenesulfonamido)cyclopentanol | 4-SO₂N-phenoxy | 317.40 | Enhanced solubility in polar solvents, bioactive potential |

Insights :

- Alkyl Chains : Longer chains (e.g., propyl, butyl) increase hydrophobicity, reducing aqueous solubility but improving membrane permeability, relevant for agrochemical formulations .

- Sulfonamido Group: The sulfonamide moiety in (±)-trans-2-(4-Phenoxybenzenesulfonamido)cyclopentanol introduces hydrogen-bonding and acidic/basic properties, making it suitable for pharmaceutical applications (e.g., matrix metalloproteinase inhibition) .

Key Comparisons :

- Enantioselective Synthesis: highlights the use of iridium-catalyzed asymmetric hydrogenation to achieve >99% enantiomeric excess (ee) and trans/cis >99:1 selectivity in cyclopentanol derivatives. This method contrasts with azide-based syntheses (), which require post-functionalization steps .

- Cyclohexanol vs. Cyclopentanol: The cyclohexanol analog (trans-2-(3-Fluoro-4-methylphenyl)cyclohexanol) has a larger ring, altering conformational flexibility and steric interactions. This could affect its efficacy in chiral resolution or catalysis .

Biological Activity

Trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol is a chiral organic compound characterized by a cyclopentanol ring with a 3-fluoro-4-methylphenyl substituent. Its unique structure endows it with potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic properties.

Chemical Structure and Properties

The molecular formula of this compound is CHF O, with a molecular weight of approximately 202.23 g/mol. The presence of the fluorine atom and the methyl group on the phenyl ring significantly influences its hydrophobicity and chemical reactivity.

Structural Features

| Feature | Description |

|---|---|

| Chirality | The cyclopentanol ring contains a chiral center, allowing for stereoisomerism. |

| Functional Groups | Contains a secondary alcohol group that can participate in hydrogen bonding. |

| Hydrophobicity | The methyl group enhances hydrophobic interactions, potentially affecting biological interactions. |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines such as interleukin-1 alpha (IL-1α) and tumor necrosis factor-alpha (TNF-α). This modulation can be crucial in treating conditions characterized by chronic inflammation.

The biological activity of this compound is attributed to several mechanisms:

- Hydrogen Bonding : The secondary alcohol group can form hydrogen bonds with proteins, influencing their function.

- π-π Interactions : The aromatic ring can engage in π-π interactions with aromatic residues in proteins, potentially altering protein conformation and activity.

- Fluorine Substitution : The presence of fluorine may enhance binding affinity to biological targets due to its electronegativity.

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential utility in developing new antibiotics.

- Inflammation Model : In an in vitro model using human keratinocytes, this compound reduced TNF-α levels by 50%, indicating significant anti-inflammatory effects.

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Trans-2-(3-Chlorophenyl)cyclopentanol | Chlorine substitution | Moderate antimicrobial activity |

| Trans-2-(4-Methylphenyl)cyclopentanol | Methyl substitution | Lower anti-inflammatory effects |

| Trans-2-(3-Methylphenyl)cyclopentanol | No fluorine substitution | Limited biological activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol, and how do reaction conditions influence yield and purity?

- Methodology :

- Asymmetric Hydrogenation : A highly enantioselective approach involves iridium-catalyzed hydrogenation of a ketone precursor. For example, using a chiral iridium complex (e.g., (R)-CAT2 with a spiropyridine–aminophosphine ligand) under hydrogen pressure achieves >99% trans-selectivity and 97% yield .

- Multi-Step Synthesis : Cyclopentanol derivatives can be synthesized via addition-esterification of cyclopentene with acetic acid, followed by transesterification with methanol. Thermodynamic calculations (e.g., equilibrium constants and enthalpy changes) guide reaction optimization .

- Key Considerations : Temperature, catalyst loading, and solvent polarity critically affect stereoselectivity and byproduct formation.

Q. How is the stereochemistry of trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol confirmed experimentally?

- Methodology :

- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of the trans configuration. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures .

- NMR Spectroscopy : Coupling constants (e.g., ) between the cyclopentanol hydroxyl group and adjacent protons differentiate trans from cis isomers.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHFO).

- FT-IR Spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3200–3400 cm, C-F stretch at ~1100 cm).

- and NMR : Resolves aromatic fluorine environments and cyclopentane ring carbons.

Advanced Research Questions

Q. What challenges arise in achieving high enantiomeric excess (ee) during asymmetric synthesis, and how can they be addressed?

- Methodology :

- Catalyst Optimization : Screening chiral ligands (e.g., phosphine-aminopyridine hybrids) improves enantioselectivity. For example, (R)-CAT2 achieves 99% ee in cyclopentanol synthesis .

- Dynamic Kinetic Resolution (DKR) : Combines racemization of intermediates with selective catalysis to enhance ee.

- Data Analysis : Kinetic studies (e.g., Eyring plots) correlate activation energy with stereochemical outcomes.

Q. How do thermodynamic parameters influence the stability and reactivity of trans-2-(3-Fluoro-4-methylphenyl)cyclopentanol?

- Methodology :

- Group Contribution Methods : Estimate thermodynamic properties (e.g., heat capacity, enthalpy of formation) using the Ruzicka–Domalski and Yoneda methods .

- Equilibrium Calculations : For cyclopentanol synthesis, the equilibrium constant () for transesterification is calculated as at 298 K, favoring product formation at higher temperatures .

- Table 1 : Thermodynamic Data for Key Reactions

| Reaction Step | (kJ/mol) | (kJ/mol) | (298 K) |

|---|---|---|---|

| Cyclopentene + Acetic Acid | -58.3 | -12.4 | |

| Transesterification | -21.7 | +4.1 |

Q. What computational models predict the regioselectivity of electrophilic substitution on the fluorinated aromatic ring?

- Methodology :

- Density Functional Theory (DFT) : Calculates Fukui indices to identify electron-rich sites. The 3-fluoro-4-methylphenyl group directs electrophiles to the para position relative to the methyl group.

- Molecular Dynamics Simulations : Assess solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states).

Q. How does the fluorine substituent influence the compound’s biological activity or intermolecular interactions?

- Methodology :

- Crystallographic Studies : Reveal fluorine’s role in hydrogen bonding and van der Waals interactions. For example, C-F···H-O contacts stabilize crystal packing .

- Pharmacophore Modeling : Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets.

Data Contradictions and Resolution

- Stereochemical Stability : While reports high trans-selectivity (>99:1) via asymmetric hydrogenation, notes cyclopentanol derivatives can undergo dehydrogenation under thermal stress. Resolution: Monitor reaction quench temperatures and storage conditions (e.g., inert atmosphere, -20°C).

- Thermodynamic Predictions : Experimental validation in aligns with group contribution methods, but discrepancies may arise for substituted derivatives. Resolution: Use ab initio calculations for precise predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.